3-Cyano-3-(pyrrolidin-1-YL)oxetane
Overview
Description
3-Cyano-3-(pyrrolidin-1-YL)oxetane is a chemical compound with the molecular formula C₈H₁₂N₂O. It is characterized by the presence of a cyano group and a pyrrolidine ring attached to an oxetane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-3-(pyrrolidin-1-YL)oxetane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile with a pyrrolidine derivative in the presence of a suitable catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Cyano-3-(pyrrolidin-1-YL)oxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .
Scientific Research Applications
3-Cyano-3-(pyrrolidin-1-YL)oxetane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Cyano-3-(pyrrolidin-1-YL)oxetane involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the pyrrolidine ring can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
3-Cyano-3-(morpholin-4-yl)oxetane: Similar structure but with a morpholine ring instead of a pyrrolidine ring.
3-Cyano-3-(piperidin-1-yl)oxetane: Contains a piperidine ring instead of a pyrrolidine ring.
Uniqueness: 3-Cyano-3-(pyrrolidin-1-YL)oxetane is unique due to the presence of the pyrrolidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
3-pyrrolidin-1-yloxetane-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c9-5-8(6-11-7-8)10-3-1-2-4-10/h1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJBUGXKSOUELB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2(COC2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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